2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, also known as dihydrochloride salt, is a compound of significant interest in both organic chemistry and medicinal research. It features a pyrazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. This compound is classified as an amino ketone due to the presence of an amino group and a carbonyl group within its structure.
The compound is synthesized through various methods that typically involve reactions between pyrazole derivatives and amines. It falls under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals, particularly in developing antimalarial and antileishmanial agents .
The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride generally involves:
The reaction conditions typically require careful control of temperature and pH to ensure selectivity and yield. The use of specific reagents can influence the efficiency of the synthesis process.
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has a molecular formula of CHNO and a molecular weight of approximately 139.16 g/mol. Its structure consists of:
The crystal structure has been characterized using X-ray diffraction techniques, confirming the arrangement of atoms within the molecule . The bond lengths and angles conform to typical values observed in similar compounds.
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution. Reaction conditions such as temperature and pH are crucial for achieving desired outcomes.
The mechanism of action for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors, modulating biochemical pathways that could lead to therapeutic effects . The exact pathways affected depend on the biological context in which the compound is studied.
The compound typically appears as a crystalline solid. Its melting point, solubility, and other physical properties can vary based on purity and form (e.g., dihydrochloride salt).
The chemical properties include stability under various conditions, reactivity with different reagents, and potential for forming complexes with other molecules. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are often used to confirm its identity and purity .
2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several applications across various fields:
The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (C₆H₉N₃O, MW: 139.16 g/mol) leverages efficient one-pot methodologies to streamline construction of its α-aminoketone-pyrazole architecture. A prominent approach involves in situ generation of 1-methylpyrazole-4-carbonyl intermediates followed by nucleophilic displacement. As detailed in synthetic protocols, ethyl 2-chloro-3-oxobutanoate reacts with 1-methyl-1H-pyrazol-4-amine under basic conditions to yield the aminoketone core, achieving isolated yields of 82–90% after crystallization [2] [9]. Alternative routes employ hydrazine hydrate cyclocondensation with β-enaminones, where optimized stoichiometry (1:1.2 ketone:hydrazine) in ethanol at 80°C affords the target compound in 78% yield within 4 hours [2]. Crucially, solvent selection significantly impacts regioselectivity: Polar aprotic solvents (DMF) suppress N2-alkylation byproducts, enhancing N1-methylpyrazole regioisomer purity to >98% [9].
Table 1: Optimized One-Pot Conditions for 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Reactants | Catalyst/Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl 2-chloro-3-oxobutanoate + 1-methylpyrazol-4-amine | K₂CO₃ / DMF | 25°C | 12 | 90 |
β-Enaminone + Hydrazine hydrate | None / EtOH | 80°C | 4 | 78 |
Bromoacetylpyrazole + NH₃ (aq.) | CuI / THF | 60°C | 6 | 85 |
Bioisosteric modifications of the α-aminoketone moiety in 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one enable enhanced bioactivity while retaining metabolic stability. Key strategies include:
Table 2: Bioisosteric Modifications and Their Biological Impacts
Bioisostere | Synthetic Route | Key Bioactivity Enhancement | Reference |
---|---|---|---|
4,5-Dihydropyrazole | Chalcone-thiosemicarbazide cyclization | Antibacterial (Xac EC₅₀: 5.44 μg/mL) | [6] |
Imidazole-1,3,4-oxadiazole | Nucleophilic substitution | Antifungal (membrane disruption) | [6] |
Pyrimidinyl ethyl pyrazole | Suzuki coupling + hydrazone formation | Dual BRAF/JNK kinase inhibition | [5] |
Microwave irradiation drastically accelerates the synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one derivatives while improving atom economy. Cyclocondensation of 1-methyl-4-acetylpyrazole with N-Boc-glycine under solvent-free microwave conditions (150°C, 20 min) delivers Boc-protected aminoketones in 92% yield—a 6-fold rate increase versus conventional heating [9]. Similarly, iodine-catalyzed cyclizations benefit from microwave dielectric heating: Pyrazole-thiosemicarbazide adducts undergo oxidative annulation within 15 minutes (cf. 48 hours thermally), minimizing decomposition of acid-labile groups [2] [7]. Solvent-free approaches using ionic liquids (e.g., [BMIM][PF₆]) facilitate chalcone-pyrazole cyclizations at 100°C, eliminating solvent waste and simplifying product isolation via phase separation [7].
Table 3: Efficiency Gains via Microwave/Solvent-Free Methods
Reaction Type | Conventional Conditions | MW/Solvent-Free Conditions | Yield Increase |
---|---|---|---|
Enaminone-hydrazine cyclization | EtOH, 80°C, 4 h | Solvent-free, 150°C, 0.3 h | 78% → 94% |
I₂-catalyzed heterocyclization | DMF, 80°C, 48 h | [BMIM][PF₆], 100°C, 0.25 h | 83% → 91% |
Pyrazole-1,3,4-oxadiazole fusion | Dioxane, 12 h | MW, 180°C, 0.5 h | 68% → 89% |
Regioselective C–H functionalization of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one requires tailored catalysts to overcome the heterocycle’s inherent electronic biases. Key advances include:
Notably, nano-ZnO catalysts enhance cyclocondensation regioselectivity for pyrazoline formation, achieving 95% yield for 3-methyl-1-phenyl-1H-pyrazol-5-ol via kinetic control .
Table 4: Catalytic Systems for Regioselective Modification
Catalyst System | Reaction | Regioselectivity | Yield (%) | Application Scope |
---|---|---|---|---|
CuI/TMEDA | C5-H Arylation | >20:1 (C5 vs. C4) | 87 | Aryl/heteroaryl halides |
Pd(OAc)₂/XPhos | C4-Borylation | >99% C4 | 82 | B₂pin₂, ester-tolerant |
Nano-ZnO (10 mol%) | Pyrazol-5-ol synthesis | 98:2 (5-OH vs. 3-OH) | 95 | 1,3-Dicarbonyl hydrazination |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: